Benzo[c][1,2,5]thiadiazol-5-yl(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone
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Overview
Description
“Benzo[c][1,2,5]thiadiazol-5-yl(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone” is a complex organic compound. It has been mentioned in the context of antifibrosis evaluation . The compound has been evaluated for its activin receptor-like kinase 5 (ALK5) and p38α mitogen-activated protein (MAP) kinase inhibitory activities .
Synthesis Analysis
The synthesis of this compound or its derivatives involves complex organic reactions . The exact synthesis process for this specific compound is not detailed in the available literature.
Scientific Research Applications
Antimicrobial and Antitubercular Potential
Several studies have focused on the synthesis and biological evaluation of benzothiazole and thiadiazole derivatives for their antimicrobial and antitubercular properties. For example, compounds with structural similarities to the target compound have demonstrated promising activity against a variety of microbial strains, including resistant strains of tuberculosis. These findings highlight the potential of these compounds in addressing the global health challenge posed by antimicrobial resistance and tuberculosis.
- Synthesis and antimicrobial activity studies on various benzothiazole derivatives have revealed their potential against bacteria and fungi, indicating their utility in developing new antimicrobial agents (Rajak et al., 2009; Sathe et al., 2011).
- A series of fluorinated benzothiazolo imidazole compounds were synthesized and showed significant antimycobacterial activity, suggesting a potential route for the development of new antitubercular drugs (Bisht et al., 2010).
Anticancer Research
The search for new anticancer agents has also included the investigation of benzothiazole and thiadiazole derivatives. These compounds have been studied for their ability to inhibit the growth of various cancer cell lines, offering insights into their potential mechanisms of action and therapeutic applications.
- Research on thiophene-containing pyrazole derivatives has shown that certain compounds possess high growth inhibitory effects on specific cancer cell lines, underscoring the importance of structural variations in enhancing anticancer activity (Inceler et al., 2013).
Molecular Interaction Studies
Understanding the interaction between such compounds and biological targets is crucial for drug design and development. Studies have explored the binding modes and affinities of similar compounds to various receptors, providing valuable information for the optimization of pharmacological properties.
- Molecular interaction studies with cannabinoid receptors have shed light on the agonist or antagonist properties of certain compounds, contributing to the development of drugs with specific therapeutic effects (Landsman et al., 1997).
Mechanism of Action
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5OS2/c21-15-6-2-1-5-14(15)19-23-22-18(28-19)13-4-3-9-26(11-13)20(27)12-7-8-16-17(10-12)25-29-24-16/h1-2,5-8,10,13H,3-4,9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRSGZBQWBBDDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=NSN=C3C=C2)C4=NN=C(S4)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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